molecular formula C6H11FO3 B8490126 (2-(Fluoromethyl)-1,3-dioxan-2-yl)methanol

(2-(Fluoromethyl)-1,3-dioxan-2-yl)methanol

Cat. No. B8490126
M. Wt: 150.15 g/mol
InChI Key: YZTKAAJQROYDAH-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

A mixture of (2-(fluoromethyl)-1,3-dioxan-2-yl)methyl benzoate (2.22 g, 8.73 mmol), methanol (20 ml) and a 1N-aqueous sodium hydroxide solution (13.1 ml) was stirred at room temperature overnight. Ammonium chloride was added to the reaction mixture, which was concentrated. The residue was suspended in tetrahydrofuran and ethyl acetate, and then magnesium sulfate was added and the mixture was stirred for 5 minutes. After NH silica gel filtration was performed, the filtrate was concentrated to obtain the title compound (1.17 g, 89.3%) as a colorless liquid.
Name
(2-(fluoromethyl)-1,3-dioxan-2-yl)methyl benzoate
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89.3%

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1([CH2:17][F:18])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)(=O)C1C=CC=CC=1.[OH-].[Na+].[Cl-].[NH4+]>CO>[F:18][CH2:17][C:11]1([CH2:10][OH:9])[O:16][CH2:15][CH2:14][CH2:13][O:12]1 |f:1.2,3.4|

Inputs

Step One
Name
(2-(fluoromethyl)-1,3-dioxan-2-yl)methyl benzoate
Quantity
2.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1(OCCCO1)CF
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate, and then magnesium sulfate was added
FILTRATION
Type
FILTRATION
Details
After NH silica gel filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FCC1(OCCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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